molecular formula C9H12N4O3 B12918730 4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 62122-77-4

4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B12918730
CAS No.: 62122-77-4
M. Wt: 224.22 g/mol
InChI Key: VLXYMVZMTSLKPZ-UHFFFAOYSA-N
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Description

4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with an amino group, a hydroxypyrrolidinyl group, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with hydroxypyrrolidine derivatives under controlled conditions. The reaction may involve the use of catalysts such as zinc chloride or copper salts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups .

Scientific Research Applications

4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and drug development .

Properties

CAS No.

62122-77-4

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

4-amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N4O3/c10-7-6(8(15)16)3-11-9(12-7)13-2-1-5(14)4-13/h3,5,14H,1-2,4H2,(H,15,16)(H2,10,11,12)

InChI Key

VLXYMVZMTSLKPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=NC=C(C(=N2)N)C(=O)O

Origin of Product

United States

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